8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-11-6-3-4-7-13(11)17-21-15(24-29-17)10-26-19(27)25-9-5-8-14(16(25)22-26)18-20-12(2)23-28-18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGMZAPEQMTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
M177-0379 Screening Compound
Structure : 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one .
Key Differences :
- Substituent at Position 2 : M177-0379 has a benzyl group, whereas the target compound features a bulkier [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl group.
- Oxadiazole Substituent : The 4-methylphenyl group in M177-0379 vs. the 2-methylphenyl in the target compound.
Implications : - M177-0379’s benzyl group could confer higher metabolic stability due to reduced steric hindrance compared to the oxadiazole-linked methyl group .
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Structure : This analog replaces the second oxadiazole with a benzoxazolone-linked acetamide .
Key Differences :
- Substituent at Position 2 : A polar acetamide group replaces the hydrophobic 1,2,4-oxadiazole.
Implications : - Increased hydrogen-bonding capacity may improve target selectivity but reduce blood-brain barrier penetration.
- The benzoxazolone moiety could introduce photolytic instability compared to the robust oxadiazole ring .
Triazolopyridine Derivatives with Thiadiazole Moieties
Example : Ethyl 2,4-dioxo-1,2,3,4,5,7-hexahydro-pyrimido[5,4-e]-[1,2,4]-triazolo[4,3-a]pyrimidine-9-carboxylate .
Key Differences :
- Heterocyclic Core : Incorporation of thiadiazole instead of oxadiazole.
Implications : - Reduced metabolic stability compared to oxadiazoles due to sulfur’s susceptibility to oxidation .
Pharmacological and Physicochemical Properties
Q & A
Q. What analytical techniques are critical for confirming the structure of this compound during synthesis?
To confirm structural integrity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify proton environments and carbon frameworks. Compare spectral data with analogous heterocyclic systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring correct elemental composition .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N in oxadiazole rings) via characteristic absorption bands .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. How should a synthetic route be designed for this multi-heterocyclic compound?
A stepwise approach is essential:
Modular Assembly : Synthesize individual rings (e.g., oxadiazole, triazolo-pyridinone) separately. For example, form oxadiazole via cyclization of amidoximes with carboxylic acid derivatives under reflux in anhydrous toluene .
Coupling Reactions : Use alkylation or nucleophilic substitution to link the oxadiazole-methyl group to the triazolo-pyridinone core. Optimize conditions (e.g., K₂CO₃ in DMF, 60°C) to minimize side products .
Protection/Deprotection : Protect reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) during sensitive steps .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) for intermediates .
Advanced Research Questions
Q. How can molecular docking predict biological target interactions for this compound?
- Target Selection : Prioritize enzymes with structural similarity to known heterocyclic targets (e.g., fungal 14-α-demethylase, PDB: 3LD6) .
- Software Workflow : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) by optimizing 3D geometry (Avogadro) and assigning Gasteiger charges .
- Validation : Compare docking scores (binding affinity in kcal/mol) with known inhibitors. Validate poses via molecular dynamics simulations (NAMD/GROMACS) to assess stability .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Parameter Adjustments : Re-evaluate docking force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water) .
- Protein Flexibility : Account for side-chain mobility using induced-fit docking .
- Experimental Reassessment : Verify bioassay conditions (e.g., MIC values in antifungal tests) with controlled pH, temperature, and solvent (DMSO <1% v/v) .
Q. What strategies evaluate substituent effects (e.g., methyl groups) on bioactivity?
- Structure-Activity Relationship (SAR) : Syntize analogs with substituent variations (e.g., 3-methyl vs. 3-ethyl oxadiazole) .
- In Vitro Assays : Test antifungal/antibacterial activity using broth microdilution (CLSI guidelines). Correlate logP (lipophilicity) with membrane permeability .
- Statistical Analysis : Apply multivariate regression to link electronic (Hammett σ) or steric parameters (Taft Es) with IC₅₀ values .
Q. What experimental design principles are critical for bioactivity studies?
- Randomized Block Design : Assign treatments (compound concentrations) randomly across replicates to minimize bias .
- Controls : Include positive (e.g., fluconazole for antifungal assays) and vehicle (DMSO) controls .
- Dose-Response Curves : Use 8–12 concentration points to calculate EC₅₀ values via nonlinear regression (GraphPad Prism) .
Q. How is X-ray crystallography with SHELX applied to confirm the compound’s structure?
- Data Collection : Collect high-resolution (<1.0 Å) diffraction data at synchrotron facilities. Index reflections using XDS .
- Structure Solution : Use SHELXD for phase determination via dual-space methods. Refine with SHELXL, adjusting occupancy and thermal parameters .
- Validation : Check R-factors (R₁ < 0.05), residual electron density maps, and CIF files via PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
